tert-butyl 1H-indol-3-ylcarbamate

説明

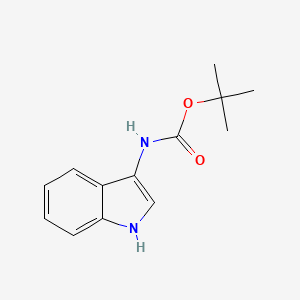

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(1H-indol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUEEQYEIDYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264910 | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-71-8 | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-indol-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 1h Indol 3 Ylcarbamate and Analogs

Strategies for Direct Synthesis and N-Protection

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the 3-aminoindole core is a key transformation. This process can be achieved through several efficient methods, with a focus on chemoselectivity and high yields.

Chemoselective N-carboxylation is paramount to avoid unwanted side reactions on the indole (B1671886) nucleus. The direct C-H amidation of indoles at the C3 position represents a valuable strategy for preparing 3-aminoindoles. nih.gov One such approach utilizes novel N-benzenesulfonyloxyamides as an electrophilic nitrogen source in the presence of a Lewis acid like zinc chloride (ZnCl2). nih.gov This method provides a direct route to biologically important 3-aminoindoles. nih.gov

Ionic liquids, specifically 1-alkyl-3-methylimidazolium cation-based ionic liquids, have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role of the ionic liquid is believed to involve the electrophilic activation of di-tert-butyl dicarbonate (B1257347) (Boc2O) through the formation of a bifurcated hydrogen bond. organic-chemistry.org Another effective method employs 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

Di-tert-butyl dicarbonate (Boc2O) is the most common reagent for the introduction of the Boc protecting group onto amines. fishersci.co.uk The reaction is versatile and can be performed under various conditions to achieve high yields. fishersci.co.uk

The fundamental mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O. commonorganicchemistry.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate group, which then deprotonates the newly formed carbamate (B1207046). The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com

The reaction conditions for Boc protection are flexible. It is often carried out in solvents such as water, tetrahydrofuran (THF), acetonitrile, dioxane, or methanol at room temperature or with moderate heating. fishersci.co.uk The presence of a base is common, with sodium hydroxide, 4-dimethylaminopyridine (DMAP), and sodium bicarbonate being frequently used. fishersci.co.ukmychemblog.com A biphasic system of chloroform and water with sodium bicarbonate as the base can also be employed. fishersci.co.uk

| Reagent/Catalyst | Solvent | Base | Temperature | Key Features |

| Boc2O | Water, THF, Acetonitrile | NaOH, DMAP, NaHCO3 | Room Temperature or 40°C | High yields, fast conversions fishersci.co.uk |

| Boc2O | Dioxane, Methanol | Not specified | Not specified | Alternative solvent systems fishersci.co.uk |

| Boc2O | Chloroform/Water | NaHCO3 | Reflux | Biphasic reaction conditions fishersci.co.uk |

| N-benzenesulfonyloxyamides | Not specified | ZnCl2 | Not specified | Direct C-H amidation of indoles nih.gov |

| Boc2O / Ionic Liquid | Ionic Liquid | None | Not specified | Excellent chemoselectivity, catalyst recycling organic-chemistry.org |

| Boc2O / HFIP | HFIP | None | Not specified | Simple, efficient, catalyst recycling organic-chemistry.org |

Functionalization and Derivatization via Indole Nucleus Reactivity

The indole ring is a privileged scaffold in medicinal chemistry due to its susceptibility to a wide range of chemical transformations. The presence of the Boc-protected amino group at the 3-position influences the reactivity of the indole nucleus, allowing for selective functionalization.

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. However, with the C3 position occupied, electrophilic attack can be directed to other positions of the indole ring. For instance, the reaction of indol-3-ylmethanols with indoles has been utilized to prepare unsymmetrical 3,3'-diindolylmethanes (DIMs). nih.gov While this reaction typically involves the C3 position, it highlights the susceptibility of the indole ring to electrophilic attack. The development of methods for the direct and selective C-amidation of indoles at the C3 position using electrophilic nitrogen sources further underscores the rich electrophilic chemistry of this heterocycle. nih.gov

The indole core of tert-butyl 1H-indol-3-ylcarbamate can serve as a template for the construction of more complex, fused heterocyclic systems. Palladium-catalyzed intramolecular cyclization reactions are a powerful tool in this regard. For example, the synthesis of 2-substituted indoles can be achieved via Pd-catalyzed cyclization in an aqueous micellar medium. mdpi.com In the total synthesis of (±)-strychnine, a key step involved a [4 + 2]-cycloaddition/rearrangement cascade of a furanylindole derivative, demonstrating the utility of the indole nucleus in complex annulation strategies. acs.org Furthermore, tandem cyclization reactions, such as the DMAP-mediated reaction involving ortho-hydroxy α-aminosulfones, have been developed for the synthesis of benzofuran derivatives, showcasing the versatility of cyclization strategies involving indole-related structures. nih.govsemanticscholar.org

| Reaction Type | Key Reagents/Catalysts | Product Class |

| Electrophilic Substitution | Indol-3-ylmethanols | Unsymmetrical 3,3'-Diindolylmethanes |

| Direct C-H Amidation | N-benzenesulfonyloxyamides, ZnCl2 | 3-Aminoindoles nih.gov |

| Palladium-Catalyzed Cyclization | Pd catalysts | 2-Substituted Indoles mdpi.com |

| [4 + 2]-Cycloaddition/Rearrangement | Heat, MgI2 | Aza-tetracycles acs.org |

| Tandem Cyclization | DMAP | Benzofuran Derivatives nih.govsemanticscholar.org |

Protecting Group Manipulations and Orthogonal Strategies

In the synthesis of complex molecules containing the this compound moiety, the strategic use of protecting groups is essential. Orthogonal protecting group strategies allow for the selective removal of one protecting group in the presence of others, enabling regioselective modifications.

The Boc group is considered acid-labile and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk It is stable towards most nucleophiles and bases, which allows for an orthogonal protection strategy with base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.org

In the context of peptide synthesis, where multiple functional groups require protection, orthogonal strategies are critical. nih.gov For example, the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) methods are two major protection schemes. nih.gov The choice of protecting groups depends on the specific synthetic route and the compatibility of the deprotection conditions with other functional groups in the molecule. For instance, the Dde and ivDde protecting groups are stable to both piperidine (used for Fmoc removal) and TFA, but can be selectively cleaved with hydrazine, providing another layer of orthogonality.

The development of novel protecting groups and deprotection methods continues to expand the synthetic chemist's toolbox. For complex syntheses, a deep understanding of the stability and reactivity of various protecting groups is necessary to devise a successful and efficient synthetic strategy.

| Protecting Group | Deprotection Condition | Orthogonal To |

| Boc (tert-butoxycarbonyl) | Acid (TFA, HCl) fishersci.co.uk | Fmoc (base-labile) organic-chemistry.org |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (Piperidine) | Boc (acid-labile) organic-chemistry.org |

| Bzl (Benzyl) | Acidolysis | Not specified |

| tBu (tert-butyl) | Acidolysis | Fmoc (base-labile) |

| Dde/ivDde | 2% Hydrazine in DMF | Fmoc, TFA |

Acid-Catalyzed Deprotection of Boc-Protected Indoles

Acid-catalyzed hydrolysis is the most conventional method for the deprotection of Boc-protected amines, including those on an indole ring. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate to form isobutylene (B52900). researchgate.net This process ultimately yields the free amine (or carbamic acid, which decarboxylates) and carbon dioxide. researchgate.net

Commonly employed acids for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). nih.govchemicalbook.com TFA is often used in a solution with dichloromethane (B109758) (DCM), with typical reaction times ranging from a few hours to overnight at room temperature. researchgate.net For instance, the deprotection of a Boc-protected indole derivative was achieved by treatment with TFA in DCM for 18 hours at room temperature. researchgate.net Similarly, HCl in a solvent like dioxane is another effective reagent system. chemicalbook.com

While effective, strong acids like TFA and HCl can be problematic for substrates containing other acid-sensitive functional groups. nih.gov To address this, milder acidic conditions or alternative catalysts have been explored. Solid acid catalysts, such as montmorillonite K10 and H-BEA zeolite, have emerged as effective and selective reagents for the removal of N-Boc groups on aromatic systems like indoles, often leaving aliphatic N-Boc groups intact. acs.orgacs.org These heterogeneous catalysts offer the advantage of easier product separation and can be utilized in continuous flow reactors, enhancing process efficiency. acs.orgacs.org

Table 1: Comparison of Acidic Reagents for Boc Deprotection of Indoles

| Reagent | Typical Conditions | Advantages | Disadvantages |

| TFA | DCM, 0°C to rt, 1-18 h | Fast and effective | Can cleave other acid-labile groups |

| HCl | Dioxane or MeOH, rt, 2-16 h | Readily available | Can cleave other acid-labile groups |

| Solid Acids (e.g., H-BEA zeolite) | THF, 140°C (flow) | High selectivity for aromatic N-Boc, reusable catalyst | Requires higher temperatures |

Base-Mediated Cleavage of tert-Butyl Carbamates

Although less common than acidic methods, base-mediated cleavage of tert-butyl carbamates offers a valuable alternative, particularly for substrates sensitive to acid. The N-Boc group on indoles and other NH-heteroarenes is susceptible to basic hydrolysis under certain conditions.

A notable method involves the use of aqueous methanolic potassium carbonate under reflux. acs.orgacs.org This approach has been shown to be highly effective for the deprotection of N-Boc derivatives of various indoles, with reaction times ranging from 15 minutes to 10 hours, yielding the parent heteroarenes in high yields (80-98%). acs.org The reaction rate is influenced by the electronic nature of the substituents on the indole ring; electron-withdrawing groups tend to accelerate the cleavage. nih.govacs.org

Other bases such as sodium methoxide in methanol have also been reported for the deprotection of N-Boc indoles. chemicalbook.com The mechanism for base-catalyzed deprotection can vary depending on the substrate. For primary amines, it can proceed through deprotonation followed by the formation of an isocyanate intermediate, which is then hydrolyzed. chemicalbook.comrsc.org

Table 2: Base-Mediated Deprotection of N-Boc Indole Derivatives

| Substrate (N-Boc-indole derivative) | Reagent and Conditions | Time (h) | Yield (%) |

| N-Boc-indole | K₂CO₃, MeOH/H₂O (3:1), reflux | 2.5 | 90 |

| N-Boc-5-bromoindole | K₂CO₃, MeOH/H₂O (3:1), reflux | 0.5 | 95 |

| N-Boc-5-nitroindole | K₂CO₃, MeOH/H₂O (3:1), reflux | 0.25 | 98 |

| N-Boc-6-cyanoindole | K₂CO₃, MeOH/H₂O (3:1), reflux | 0.25 | 96 |

| Data sourced from a study by Chakrabarty et al. acs.org |

Chemoselective Deprotection in Complex Systems

In the synthesis of complex molecules, the ability to selectively deprotect one protecting group in the presence of others is paramount. The N-Boc group on an indole is generally more labile than a Boc group on an aliphatic amine under both acidic and some basic conditions. This difference in reactivity allows for chemoselective deprotection.

For instance, thermal deprotection in continuous flow has demonstrated the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the reaction temperature and residence time. rsc.org This method provides a powerful tool for the synthesis of molecules like mono-Boc protected tryptamine derivatives with high yields. rsc.org

Furthermore, the choice of a mild basic reagent can also achieve selectivity. While strong bases might remove multiple Boc groups, milder conditions can selectively target the more reactive indole N-Boc group. A study reported that N-Boc-protected aromatic heterocycles like pyrrole (B145914) and indole remain completely intact when using sodium borohydride in ethanol, a method that selectively deprotects N-Boc-imidazoles and pyrazoles. researchgate.net This highlights the nuanced reactivity of Boc groups on different heterocyclic systems and the potential for achieving high chemoselectivity with the appropriate choice of reagents and conditions.

Catalytic Approaches to Indole Carbamate Synthesis

Direct catalytic methods for the formation of indole carbamates offer an atom-economical and efficient alternative to the traditional protect-then-deprotect strategy. These methods often involve the activation of C-H or N-H bonds of the indole nucleus.

Transition-Metal-Catalyzed Transformations

Transition metals, particularly palladium, rhodium, and copper, are powerful catalysts for the formation of C-N bonds. While the direct catalytic synthesis of this compound is not extensively documented, related transformations provide strong precedent for the feasibility of such reactions.

Palladium-catalyzed reactions are widely used for the synthesis of indoles and the functionalization of the indole core. chemicalbook.com For example, palladium catalysts have been employed in the ortho C-H arylation of aniline carbamates with diazonium salts, demonstrating the ability of palladium to activate C-H bonds in the presence of a carbamate directing group. rsc.org

Rhodium catalysts have been utilized for the C2-alkylation of indoles with N-Boc-imines via C-H activation. nih.gov This reaction proceeds through a directed C-H bond activation to form a rhodium intermediate, which then reacts with the imine. While this example leads to an alkylated product, it showcases the potential of rhodium to functionalize the indole ring at a specific position under the direction of a carbamoyl group. elsevierpure.com

Copper-catalyzed reactions have also shown promise in the synthesis of indole derivatives. For instance, copper catalysts have been used in cascade reactions between propargylic carbamates and indoles to produce complex polycyclic indolines. researchgate.netacs.orgacs.org A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling has been developed for the synthesis of multisubstituted indoles. researchgate.net

Organocatalytic Asymmetric Syntheses

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including indole derivatives. researchgate.netrsc.org Chiral Brønsted acids, such as chiral phosphoric acids, and chiral amines are common classes of organocatalysts used in asymmetric reactions involving indoles. rsc.org

While the direct organocatalytic asymmetric synthesis of this compound is a developing area, related methodologies demonstrate the potential of this approach. For example, chiral phosphoric acids have been used to catalyze the asymmetric reaction of indol-2-yl carbinols with enamides. acs.orgelsevierpure.com Organocatalytic asymmetric dearomatization reactions of indole derivatives have also been extensively studied, providing access to a variety of enantioenriched heterocyclic frameworks. chemicalbook.com The development of organocatalytic methods for the direct and enantioselective carbamoylation of the indole C3-position remains an active area of research.

Electrochemical Methods in Indole Carbamate Formation

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. Electrochemical methods have been successfully applied to the formation of C-N bonds on indole derivatives.

Electro-oxidative cross-coupling processes have been developed for the azolation of indoles, demonstrating the feasibility of forming a C-N bond at the C2-position of the indole ring under mild, electrochemical conditions. acs.orgacs.org The success of this transformation is dependent on the nature of the protecting group on the indole nitrogen. acs.org

While the direct electrochemical synthesis of this compound has not been explicitly reported, the broader field of electrochemical C-N bond formation on indoles is rapidly advancing. nih.govresearchgate.net For instance, an electrochemical indole editing approach has been developed that involves the incorporation of ammonia via nucleophilic addition following anodic single-electron oxidation of the indole. acs.org Further research in this area may lead to the development of direct electrochemical methods for the carbamoylation of indoles.

Mechanistic Investigations of Reactions Involving Tert Butyl 1h Indol 3 Ylcarbamate

Elucidation of Reaction Pathways

The elucidation of reaction pathways is fundamental to understanding the chemical behavior of tert-butyl 1H-indol-3-ylcarbamate. This involves the identification of transient species and kinetic analysis to map the entire reaction coordinate.

Intermediate Identification and Characterization

In-depth mechanistic studies, including isotope labeling experiments, have been instrumental in identifying key intermediates. For instance, in the 1,3-heteroatom transposition of N-hydroxyindole derivatives, a mechanistic duality has been observed. nih.gov These reactions can proceed through two concurrent pathways: a concerted mechanism and a dissociative mechanism. The nature of the substituent on the indole (B1671886) ring can influence which pathway is favored. nih.gov

Crossover experiments and radical trap experiments have further substantiated these dual mechanisms. nih.gov For indolyl N-carbamate substrates, a concerted pathway is expected to yield a C3-oxygenation product, whereas a dissociative mechanism would lead to a C3-amination product following rapid decarboxylation. nih.gov The characterization of these intermediates is often achieved through spectroscopic techniques such as NMR and mass spectrometry, providing direct evidence for the proposed reaction pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into reaction mechanisms by determining the rate at which reactants are converted into products. The rate of a reaction involving this compound can be influenced by various factors, including the concentration of reactants, temperature, and the presence of catalysts.

Stereochemical and Regiochemical Control

Controlling the stereochemistry and regiochemistry of reactions is a central challenge in organic synthesis. For derivatives of this compound, achieving high levels of selectivity is often crucial for their application in areas such as medicinal chemistry.

Diastereoselectivity and Enantioselectivity in Syntheses

The synthesis of chiral molecules with a high degree of stereocontrol is a significant area of research. In the context of tert-butyl carbamate (B1207046) protected indole derivatives, asymmetric reactions are employed to introduce stereocenters with a specific configuration.

An example is the asymmetric Mannich reaction, which can be used to synthesize chiral β-amino carbonyl compounds. orgsyn.org The use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one stereoisomer over others. The diastereoselectivity and enantioselectivity of such reactions are typically determined by chiral chromatography and spectroscopic methods.

Regioselectivity in Nucleophilic Additions to Indolynes

Indolynes are highly reactive intermediates that can undergo nucleophilic addition reactions. The regioselectivity of these additions is a key consideration in their synthetic applications. The position of substitution on the indolyne precursor can direct the incoming nucleophile to a specific position.

For instance, in the reactions of 4-substituted indoles that are unsubstituted at the 3- and 5-positions, intramolecular cyclization and annulation reactions based on electrophilic aromatic substitution have shown high to complete regioselectivity. beilstein-journals.org The absence of an electron-donating group in the benzene (B151609) ring of the indole generally promotes C3 regioselective cyclization, especially when the newly formed ring is larger than six-membered. beilstein-journals.org Conversely, kinetic preferences can sometimes override the inherent nucleophilicity of the C3 position, leading to cyclization at the C5 position. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Theoretical studies can complement experimental findings by providing detailed information about transition states, reaction intermediates, and potential energy surfaces.

Density Functional Theory (DFT) calculations are commonly used to model reaction pathways. For example, in the regioselective synthesis of 3-nitroindoles from tert-butyl 1H-indole-1-carboxylate, DFT calculations at the PCM(dichloromethane)/B3LYP-D3BJ/6-31G(d) level of theory were used to elucidate the complete reaction pathway and rationalize the observed regioselectivity. nih.gov These calculations can help to predict the most likely reaction mechanism and identify the factors that control the outcome of the reaction.

Theoretical studies have also been applied to understand the prenylation of indole derivatives. rsc.org While many of these reactions may proceed through a direct electrophilic aromatic substitution mechanism, computational models suggest that in some cases, initial prenylation at the C3 position is followed by rearrangements to yield the final product. rsc.org These theoretical insights are invaluable for designing new catalysts and reaction conditions to achieve specific synthetic goals.

Density Functional Theory (DFT) Calculations for Transition States and Energies

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It offers a balance between accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. DFT calculations are instrumental in locating and characterizing the transition states of proposed reaction pathways, as well as determining their corresponding activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction.

In a hypothetical study on the electrophilic substitution at the C2 position of the indole ring of this compound, DFT calculations could be employed to model the reaction pathway. The calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to optimize the geometries of the reactants, intermediates, transition states, and products.

Table 1: Calculated Relative Energies for a Hypothetical Electrophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Indole + Electrophile) | 0.0 |

| Intermediate 1 (Sigma Complex) | +5.7 |

| Transition State 1 | +15.2 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +12.8 |

| Product | -10.5 |

This table presents hypothetical DFT-calculated relative energies for the key species along the reaction coordinate of an electrophilic substitution reaction. The transition state energies represent the energy barriers for the respective steps.

Furthermore, frequency calculations are performed on the optimized structures to confirm their nature. A minimum on the potential energy surface (reactants, intermediates, and products) will have all real (positive) vibrational frequencies. In contrast, a transition state is a first-order saddle point and is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations to Explore Reaction Profiles

While DFT calculations provide static pictures of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations offer a way to explore the dynamic nature of molecules and their reactions at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of the atoms over time.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The tert-butyl group and the carbamate linkage can rotate, leading to different conformers that may exhibit varying reactivity. By simulating the molecule in a solvent box, one can observe the preferred conformations and the energy barriers between them. This information is valuable for understanding how the molecule behaves in a realistic chemical environment prior to and during a reaction.

In the context of a reaction, MD simulations can be used to sample the potential energy surface and identify low-energy pathways. This is particularly useful for complex reactions with multiple possible routes. By combining MD with quantum mechanics (QM/MM simulations), one can treat the reacting part of the molecule with a high level of theory while the rest of the system is described by a more computationally efficient classical force field.

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Dihedral Angle (N-C-O-C) | Population (%) | Relative Free Energy (kcal/mol) |

| ~180° (trans) | 75 | 0.0 |

| ~0° (cis) | 25 | 1.1 |

This table illustrates hypothetical results from an MD simulation, showing the relative populations and free energies of the two main conformers arising from rotation around the carbamate bond. The trans conformer is predicted to be more stable.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these calculations can provide insights into its nucleophilic and electrophilic character, as well as the most likely sites for reaction.

One common approach is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). For an indole derivative, the HOMO is typically localized on the pyrrole (B145914) ring, making it susceptible to electrophilic attack.

Another powerful tool is the calculation of the electrostatic potential (ESP) mapped onto the electron density surface. The ESP provides a visual representation of the charge distribution within the molecule. Regions of negative potential (red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Property | Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates moderate nucleophilicity. |

| LUMO Energy | +1.2 eV | Suggests low electrophilicity. |

| HOMO-LUMO Gap | 7.0 eV | High gap suggests high kinetic stability. |

| Mulliken Charge on N1 | -0.45 | Nitrogen in the indole ring is electron-rich. |

| Mulliken Charge on C3 | -0.21 | The C3 position is a likely site for electrophilic attack. |

This table provides hypothetical values for key quantum chemical descriptors of this compound, which can be used to predict its chemical reactivity.

By combining these computational methods, a comprehensive picture of the mechanistic details of reactions involving this compound can be constructed, guiding experimental efforts and enabling a deeper understanding of its chemical behavior.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Tert Butyl 1h Indol 3 Ylcarbamate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of organic molecules in solution. For tert-butyl 1H-indol-3-ylcarbamate derivatives, a suite of one-dimensional and multidimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecular framework.

Multidimensional NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY)

Multidimensional NMR experiments are indispensable for unraveling complex spin systems and establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). sdsu.edu In a this compound derivative, COSY spectra would show correlations between adjacent protons on the indole (B1671886) ring (e.g., H4-H5, H5-H6, H6-H7), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH). youtube.com This is crucial for assigning the carbon resonances of the indole ring and the tert-butyl group by linking them to their corresponding, more easily assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, in this compound, HMBC correlations would be expected from the NH proton of the carbamate (B1207046) to the C3 of the indole ring, and from the tert-butyl protons to the carbonyl carbon of the carbamate group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. For example, NOESY or ROESY could be used to determine the relative orientation of the tert-butyl group with respect to the indole ring.

A hypothetical table of expected NMR correlations for this compound is presented below.

| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations |

| Indole NH | - | C2, C3, C3a, C7a |

| Carbamate NH | - | C3, Carbonyl C |

| H2 | - | C3, C3a, C7a |

| H4 | H5 | C3, C5, C6, C7a |

| H5 | H4, H6 | C3a, C4, C6, C7 |

| H6 | H5, H7 | C4, C5, C7, C7a |

| H7 | H6 | C3a, C5, C6 |

| tert-Butyl | - | Quaternary C of tert-butyl, Carbonyl C |

Advanced Pulse Sequences for Complex Structural Assignment

For more complex derivatives or in cases of significant signal overlap, advanced NMR pulse sequences can be employed. youtube.com Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton and observe all signals within its spin system, helping to disentangle overlapping multiplets. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca For molecules exhibiting dynamic exchange processes, exchange spectroscopy (EXSY) experiments can provide insights into the rates of these processes. The careful selection and application of these pulse sequences are critical for the complete and accurate structural assignment of novel or complex this compound derivatives. mestrelab.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like this compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm), HRMS-ESI allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₃H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the elemental composition.

Fragmentation Pattern Analysis for Substructure Identification

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can reveal valuable structural information through the analysis of fragmentation patterns. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation pathways. doaj.org

Under ESI conditions, common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da). nih.govdoaj.org The observation of these neutral losses in the MS/MS spectrum of a this compound derivative would strongly indicate the presence of the Boc group. reddit.com Further fragmentation of the indole nucleus can also provide information about the substitution pattern on the aromatic ring. libretexts.org

A summary of expected key fragment ions for this compound in positive ion ESI-MS/MS is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (isobutylene) | Loss of isobutylene from the tert-butyl group |

| [M+H]⁺ | [M+H - 100]⁺ | C₅H₈O₂ (Boc group) | Loss of the entire Boc group |

| [M+H - 56]⁺ | [M+H - 100]⁺ | CO₂ (carbon dioxide) | Loss of CO₂ from the carbamic acid |

| Varies | Varies | Varies | Fragmentation of the indole ring |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound derivatives.

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups. nih.gov For this compound, key vibrational bands would include:

N-H stretching vibrations for the indole and carbamate groups, typically in the region of 3200-3400 cm⁻¹.

C=O stretching vibration of the carbamate carbonyl group, usually observed around 1680-1720 cm⁻¹. nih.gov

C-N stretching vibrations.

Aromatic C-H and C=C stretching and bending vibrations characteristic of the indole ring. nih.gov

Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile. Typically, indole and its simple derivatives exhibit two main absorption bands: a stronger band around 220 nm and a broader, more structured band between 260 and 290 nm, corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring, including the tert-butylcarbamate (B1260302) group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the compound's structure.

In the context of this compound and its derivatives, IR spectroscopy is instrumental in verifying the presence of key functional groups. The primary absorptions are associated with the indole ring and the tert-butylcarbamate moiety.

Key vibrational modes for this compound include:

N-H Stretching: The indole N-H group typically exhibits a moderate to sharp absorption band. The carbamate N-H stretch also appears in this region. Primary amines show two bands, while secondary amines, like the carbamate group here, show a single band. libretexts.org

C-H Stretching: Aromatic C-H stretching from the indole ring appears at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is observed just below 3000 cm⁻¹. vscht.cz

C=O Stretching: The carbonyl (C=O) group of the carbamate is one of the most characteristic signals in the IR spectrum, appearing as a strong, sharp absorption band. pressbooks.pub Its exact position can be influenced by hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring typically produce several moderate to weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

The following table summarizes the characteristic IR absorption ranges for the principal functional groups in a typical tert-butyl indolylcarbamate derivative.

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Indole & Carbamate | N-H | Stretch | 3400 - 3200 | Medium-Sharp |

| Aromatic Ring (Indole) | C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (tert-Butyl) | C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Carbamate | C=O | Stretch | 1725 - 1680 | Strong |

| Aromatic Ring (Indole) | C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Carbamate | C-O | Stretch | 1250 - 1190 | Strong |

Data compiled from general IR spectroscopy principles. pressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. vscht.cz For this compound derivatives, the indole ring system is the principal chromophore responsible for the absorption of UV radiation.

The UV spectrum of indole and its simple derivatives is characterized by two main absorption bands originating from π→π* electronic transitions.

An intense band, often referred to as the E2-band, typically appears at shorter wavelengths (around 200-230 nm).

A broader, less intense band with fine structure, known as the B-band, is observed at longer wavelengths (around 260-290 nm).

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the indole ring. vscht.cz For instance, the UV-vis absorption spectra of complex derivatives such as 1-indolyl-γ-carbolines have been measured in various solvents, showing how the electronic environment affects the absorption maxima. beilstein-journals.org While specific data for the parent compound is not detailed, the general behavior of the indole chromophore provides a reliable basis for characterization.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Indole Ring | π→π | 200 - 230 |

| Indole Ring | π→π | 260 - 290 |

Expected ranges are based on the characteristic absorption of the indole chromophore.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.

Single Crystal X-ray Diffraction Analysis

For new derivatives of this compound that can be grown as high-quality single crystals, X-ray diffraction analysis offers unambiguous structural proof. This technique was used to unequivocally confirm the molecular structure of a complex γ-carboline product derived from an indole precursor. beilstein-journals.org In that study, the analysis provided the final confirmation of the connectivity and stereochemistry of the synthesized molecule. beilstein-journals.org

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The data obtained includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group (the set of symmetry operations for the crystal).

An example of crystallographic data for a complex indole derivative is shown in the table below.

| Parameter | Value |

| Compound Name | 1-(5-methoxy-1H-indol-1-yl)-3-(4-methoxyphenyl)-5,8-dimethyl-9H-pyrrolo[3,2-f]quinoline |

| CCDC Number | 1897787 |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Reference | Beilstein J. Org. Chem. 2021, 17, 1141–1148. beilstein-journals.org |

This table presents data for a complex indole derivative whose structure was confirmed by single-crystal XRD, illustrating the type of information obtained from the analysis. beilstein-journals.org

Structure Activity Relationship Sar Studies Pertaining to Tert Butyl 1h Indol 3 Ylcarbamate Analogues

Systematic Modification of the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in drug discovery, and its modification is a key strategy in optimizing the pharmacological profile of tert-butyl 1H-indol-3-ylcarbamate analogues. chula.ac.th Changes to this bicyclic aromatic system can significantly affect the compound's binding affinity, selectivity, and metabolic stability.

The introduction of various substituents onto the indole ring can profoundly influence the biological activity of the resulting analogues. The nature, size, and electronic properties of these substituents are critical determinants of efficacy.

Halogenation of the indole ring is a common strategy. For instance, the presence of halogen derivatives such as fluorine (F), chlorine (Cl), or bromine (Br) at the 5- or 7-position of the indole scaffold can have a notable effect on cytotoxicity in anticancer studies. mdpi.com In a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the introduction of a fluorine atom at the 6-position of the indole ring was shown to enhance Phase I metabolic stability compared to non-fluorinated counterparts. nih.gov This increased stability is attributed to the fluorine atom making the indole heterocycle less susceptible to metabolic oxidation. nih.gov Docking experiments with other indole derivatives against HIV-1 integrase protein suggest that bulkier substituents on the benzyl group can be favorable for interaction with the target protein. nih.gov

Conversely, certain substitutions can be detrimental to activity. In studies of fatty acid amide hydrolase (FAAH) inhibitors, the introduction of a large, polar carboxymethyl group in the ortho-position relative to the reactive carbamate (B1207046) group was not well tolerated by the enzyme, leading to a more than 100-fold decrease in effectiveness. nih.gov

Table 1: Effect of Indole Ring Substituents on Biological Properties

| Substituent/Modification | Position | Observed Effect | Compound Class/Target | Reference |

|---|---|---|---|---|

| Fluorine, Chlorine, Bromine | 5 or 7 | Affects cytotoxicity | Anticancer indole derivatives | mdpi.com |

| Fluorine | 6 | Higher Phase I metabolic stability | Aryl N-[ω-(indol-1-yl)alkyl]carbamates | nih.gov |

| Bulkier Substituents | General | Can be encouraging for protein interfacing | Indole derivatives targeting HIV-1 integrase | nih.gov |

| Carboxymethyl group | Ortho (on aryl ring attached to carbamate) | Decreased inhibitory effect (>100x) | FAAH Inhibitors | nih.gov |

The specific placement of substituents on the indole ring is as crucial as their chemical nature. Positional isomerism can lead to significant variations in biological activity by altering the way the molecule fits into its target's binding site. Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. science.govbenthamscience.com This mapping helps to understand why different positional isomers exhibit different potencies.

For indole-based aromatase inhibitors, pharmacophore mapping has identified that features such as a hydrogen-bond donor, a hydrophobic feature, and three aromatic rings are essential for potent inhibitory activity. benthamscience.com The relative spatial arrangement of these features dictates the molecule's ability to bind effectively. A change in the position of a key substituent can disrupt this optimal arrangement, leading to reduced activity.

A more profound example of positional and structural alteration is the skeletal editing of an indole ring into a quinazoline. acs.orgacs.org This transformation moves a substituent from the C3-position of the indole to the C4-position of the resulting quinazoline. acs.orgacs.org While retaining hydrophobicity, the quinazoline pharmacophore acts as a hydrogen-bond acceptor and possesses a different electronic profile, which can lead to novel biological activities by presenting key interaction points in a new spatial orientation. acs.orgacs.org

Variations in the Carbamate Moiety

The carbamate group (-NHCOO-) is a critical functional group in many biologically active molecules, often acting as a key interacting element or a metabolically labile linker. Modifications to this moiety in this compound analogues can significantly impact activity, stability, and pharmacokinetic properties.

Substitution on the nitrogen atom of the carbamate group directly influences the electronic and steric properties of the molecule. The tert-butyl group in the parent compound, this compound, serves as a protecting group that enhances metabolic stability by preventing enzymatic hydrolysis of the otherwise labile carbamate bond.

In studies of other carbamate-based compounds, such as cholinesterase inhibitors, the pattern of N-substitution has a clear influence on activity. mdpi.com When evaluating various salicylanilide N,N-disubstituted (thio)carbamates, the inhibitory activity against butyrylcholinesterase (BChE) was found to decrease in the following order: N-methyl-N-phenyl carbamates > N,N-dimethyl thiocarbamates > N,N-diphenyl carbamates and N,N-dimethyl carbamates. mdpi.com The replacement of one N-methyl group with a phenyl group generally increased the activity, demonstrating the significant impact of N-substitution. mdpi.com

Table 2: Influence of Carbamate N-Substitution on Cholinesterase Inhibition

| N-Substitution Pattern | Relative Inhibition Activity (BChE) | Reference |

|---|---|---|

| N-methyl-N-phenyl | Highest | mdpi.com |

| N,N-dimethyl (thiocarbamate) | High | mdpi.com |

| N,N-diphenyl | Lower | mdpi.com |

| N,N-dimethyl | Lower | mdpi.com |

In many analogues, a linker or spacer connects the core indole structure to the carbamate or other functional groups. The length, flexibility, and chemical nature of this linker are critical for orienting the key pharmacophoric elements correctly within the target's binding site.

In a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates designed as enzyme inhibitors, the length of the alkyl spacer between the indole and carbamate groups was varied. nih.gov This study found that the sensitivity of the compounds to cleavage by blood plasma esterases was dependent on the linker, with a derivative featuring a heptyl spacer being the most hydrolyzed. nih.gov

Ligand-Receptor Interaction Modeling

Computational modeling provides a powerful tool for visualizing and understanding the interactions between a ligand, such as a this compound analogue, and its biological receptor at the atomic level. Techniques like molecular docking simulate the binding pose and affinity of a molecule within the active site of a protein.

Molecular docking studies on certain O-aromatic carbamates revealed that N,N-diphenyl substituted compounds may function as non-covalent inhibitors. mdpi.com These models suggest that the diphenylcarbamoyl part of the molecule occupies a small aromatic hollow formed by specific amino acid residues (Trp82, Tyr332, Trp430, and Tyr440) at the peripheral anionic site of the enzyme, effectively blocking the entrance to the active site gorge. mdpi.com

In the rational design of ritonavir-like inhibitors of the enzyme CYP3A4, which also feature indole and carbamate-like structures, modeling and analysis showed that stereochemistry becomes a more important contributing factor to binding as the bulkiness of side-groups increases. pdbj.org Bulky substituents limit the molecule's ability to freely orient itself to optimize protein-ligand interactions. pdbj.org Such modeling studies are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent analogues by predicting which modifications will enhance favorable interactions with the target receptor. pdbj.org

Molecular Docking and Dynamics Simulations in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for analogues of this compound has been significantly advanced through the use of computational techniques such as molecular docking and molecular dynamics (MD) simulations. These methods provide valuable insights into the molecular interactions between the ligands and their target proteins, helping to rationalize the observed biological activities and guide the design of more potent and selective compounds.

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a receptor. For indole derivatives, docking studies have been successfully employed to understand their binding modes to various targets, including enzymes and receptors. For instance, in the context of Pim-1 kinase inhibitors, docking studies revealed that interactions with specific amino acid residues, such as Glu 121, are crucial for the binding of indole-based inhibitors nih.gov. Similarly, for other indole derivatives, docking has helped to elucidate key interactions that govern their inhibitory activity against targets like the serotonin (B10506) transporter and dopamine D2 receptor nih.gov. These studies often highlight the importance of hydrogen bonding, hydrophobic interactions, and electrostatic interactions in ligand recognition.

Following molecular docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complexes and to study their dynamic behavior over time. MD simulations can provide a more realistic representation of the physiological environment and can reveal important conformational changes that may occur upon ligand binding. For example, MD simulations have been used to confirm the stability of interactions between indole derivatives and their target proteins, such as Pim-1 kinase, and to investigate the pivotal role of key residues in maintaining the binding affinity nih.gov. In the study of novel furo[2,3-b]indol-3a-ol derivatives as Cyclin-dependent kinase 2 (CDK2) inhibitors, in silico screening involving molecular docking and MD simulations was utilized to investigate protein-ligand interactions and assess the stability of the most favorable conformations nih.gov.

The integration of molecular docking and MD simulations provides a powerful tool for the SAR elucidation of this compound analogues. By visualizing the binding poses and analyzing the interaction patterns, researchers can make informed decisions about which structural modifications are likely to enhance the desired biological activity. This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Table 1: Representative Data from Molecular Docking and Dynamics Simulations of Indole Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | MD Simulation Stability |

| Indole Derivatives | Pim-1 Kinase | Glu 121 | Not Specified | Stable |

| Furo[2,3-b]indol-3a-ol Derivatives | CDK2 | Not Specified | Not Specified | Stable |

| Indole Derivatives | Serotonin Transporter | Not Specified | Not Specified | Not Specified |

| Indole Derivatives | Dopamine D2 Receptor | Not Specified | Not Specified | Not Specified |

Note: The data in this table is illustrative and based on findings for various indole derivatives, not specifically this compound analogues, for which specific public data is not available.

Chemoinformatic Approaches to Structure-Activity Correlation

Chemoinformatic methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, play a crucial role in understanding the correlation between the chemical structure of this compound analogues and their biological activities. These computational models translate the structural features of molecules into numerical descriptors, which are then used to develop mathematical equations that can predict the activity of new, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this context. These methods generate 3D grid-based descriptors that represent the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. By aligning a series of analogues and analyzing their respective fields, 3D-QSAR models can identify the spatial regions where modifications are likely to influence biological activity. For instance, a 3D-QSAR study on indole derivatives targeting the serotonin transporter, dopamine D2 receptor, and MAO-A enzyme was conducted to systematize the structure-activity relationship of the synthesized series nih.gov. The resulting CoMFA and CoMSIA models provided insights into the structural requirements for potent activity nih.gov.

In addition to 3D-QSAR, other chemoinformatic techniques such as pharmacophore mapping are also employed. Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A study on indole derivatives as aromatase inhibitors integrated pharmacophore mapping with Gaussian-based 3D-QSAR to identify crucial steric and electrostatic features benthamscience.com. The pharmacophore mapping indicated that features like a hydrogen-bond donor, a hydrophobic group, and aromatic rings are essential for potent inhibitory activity benthamscience.com.

The development of robust QSAR models relies on the availability of a dataset of compounds with experimentally determined biological activities. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. The statistical quality of the QSAR models is assessed using various parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). For example, in a study of indole derivatives as Pim-1 inhibitors, the CoMFA and CoMSIA models showed conventional (r²) and cross-validated (q²) values of 0.982, 0.524 for CoMFA and 0.974, 0.586 for CoMSIA, respectively, indicating the reliability of the models nih.gov.

These chemoinformatic approaches provide a systematic and quantitative framework for understanding the SAR of this compound analogues. The predictive power of the generated models can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery and development process.

Table 2: Key Parameters in Chemoinformatic Studies of Indole Derivatives

| Chemoinformatic Method | Key Parameters | Application in SAR |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond fields | Identification of favorable and unfavorable structural modifications |

| Pharmacophore Mapping | H-bond donors/acceptors, hydrophobic features, aromatic rings | Defining essential features for biological activity |

| QSAR Model Validation | r², q², external validation | Assessing the predictive power of the model |

Note: This table summarizes common chemoinformatic methods and parameters applied to the study of indole derivatives in general, providing a framework for understanding the SAR of this compound analogues.

Applications and Research Trajectories in Medicinal Chemistry and Chemical Biology for Indole Carbamates

Design and Synthesis of Bioactive Indole (B1671886) Carbamate (B1207046) Scaffolds

The indole ring system, a core component of tert-butyl 1H-indol-3-ylcarbamate, is a well-established "privileged structure" in drug discovery. nih.govmdpi.comtemple.edu This designation stems from its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov The versatility of the indole scaffold allows it to interact with numerous biological targets, making it a valuable starting point for the design of novel therapeutics. nih.govmdpi.com

Utility as Privileged Structures in Drug Discovery

The indole scaffold is a fundamental building block in the development of new drug candidates. nih.govmdpi.com Its presence in essential amino acids like tryptophan and various alkaloids has spurred extensive research into its chemical properties and biological functions. nih.gov This has led to the creation of a vast library of both natural and synthetic indole-containing products with diverse therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and receptor agonists and antagonists. nih.gov

The adaptability of the indole nucleus allows it to bind to a variety of receptors, many of which are G-protein coupled receptors (GPCRs) that share a conserved binding pocket. nih.gov This explains the prevalence of the indole substructure in numerous approved drugs. nih.gov The tert-butyl carbamate group at the 3-position of the indole ring in this compound serves as a versatile handle for synthetic modifications, further enhancing its utility in creating diverse molecular architectures. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic organic chemistry, particularly in peptide synthesis and the construction of complex molecules, where it temporarily masks a reactive amine function.

Development of Novel Pharmacophores with Tailored Activity

The this compound scaffold is a key intermediate for the synthesis of more complex and highly functionalized indole derivatives. mdpi.com Researchers have successfully employed this and related indole structures to develop novel pharmacophores with specific biological activities.

For instance, derivatives of indole-3-carboxamides have been synthesized and identified as potent inhibitors of the androgen receptor (AR) binding function 3 (BF3), offering a potential new avenue for treating castration-resistant prostate cancer. nih.govresearchgate.net Similarly, indol-3-yl-oxoacetamides have been developed as potent and selective ligands for the cannabinoid receptor type 2 (CB2), which is a target for various inflammatory and neurodegenerative diseases. mdpi.comnih.gov

The synthesis of these tailored pharmacophores often involves multi-step reaction sequences. A general approach may start with the protection of an indole nitrogen, followed by functionalization at the 3-position. For example, the synthesis of certain anti-malarial 4-aminoquinoline (B48711) derivatives involved a multi-step process that started from β-amino esters, which were then converted to β-amino alcohols and subsequently to mesylates before being coupled with the desired quinoline (B57606) moiety. asm.org In another example, new 1H-indole-2-carbonitriles with diverse substituents were synthesized via cross-coupling reactions, demonstrating the modularity of indole chemistry. mdpi.com

Exploration of Biological Targets and Mechanisms of Action

The biological activity of indole carbamate derivatives is intrinsically linked to their ability to interact with specific molecular targets. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which contribute to its binding affinity and selectivity for different proteins.

Enzyme Inhibition and Receptor Binding Studies

Indole carbamates have been shown to interact with a range of enzymes and receptors. For example, certain aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have been identified as inhibitors of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and butyrylcholinesterase (BuChE). nih.gov The length of the alkyl spacer between the indole and the carbamate was found to be a critical determinant of the inhibitory potency against these enzymes. nih.gov

In the realm of receptor binding, as mentioned earlier, indol-3-yl-oxoacetamides have demonstrated high affinity for the CB2 receptor. mdpi.comnih.gov One fluorinated derivative, in particular, exhibited a Ki of 6.2 nM for the CB2 receptor while showing no significant affinity for the CB1 receptor, highlighting the potential for developing highly selective ligands. mdpi.comnih.gov Furthermore, a library of 1H-indole-2-carboxamides was found to inhibit the androgen receptor's BF3 allosteric site, demonstrating potent antiproliferative activity in prostate cancer cell lines. nih.govresearchgate.net

| Compound Class | Target | Key Findings | Reference |

| Aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates | FAAH, MAGL, BuChE | Alkyl spacer length influences inhibitory potency. | nih.gov |

| Indol-3-yl-oxoacetamides | CB2 Receptor | A fluorinated derivative showed a Ki of 6.2 nM and high selectivity over the CB1 receptor. | mdpi.comnih.gov |

| 1H-Indole-2-carboxamides | Androgen Receptor (BF3 site) | Exhibited strong antiproliferative activity against prostate cancer cell lines. | nih.govresearchgate.net |

| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) | Compound C11 was identified as a potent TRK inhibitor. | nih.gov |

Investigation of Cellular Pathways and Molecular Interactions

The interaction of indole carbamates with their biological targets can trigger a cascade of downstream cellular events. For instance, some indole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines. The mechanism can involve the modulation of key proteins in apoptotic pathways, such as caspases and members of the Bcl-2 family.

Recent research has also shed light on the role of indole derivatives in modulating specific signaling pathways. For example, a novel indole-based covalent inhibitor of TEAD (TEA Domain Transcription Factors) was developed, which demonstrated significant antitumor activity in liver cancer models by targeting the YAP transcriptional signaling pathway. nih.gov Another study identified a potent TRK inhibitor, compound C11, which induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov

Development of Lead Compounds and Therapeutic Candidates

The journey from a privileged scaffold like this compound to a clinical drug candidate is a long and arduous process of lead generation and optimization. This involves iterative cycles of design, synthesis, and biological evaluation to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Several promising lead compounds have emerged from research on indole carbamates and related structures. For example, a novel 4-aminoquinoline derivative was identified for preclinical development as a blood schizonticidal agent for treating chloroquine-resistant malaria. asm.org This lead molecule, selected after extensive structure-activity relationship (SAR) studies, exhibited curative activity in both in vitro and in vivo malaria models and possessed a favorable drug-like profile. asm.org

In the field of oncology, the development of 1H-indole-2-carboxamides as BF3 inhibitors has provided lead compounds for a novel therapeutic approach to castration-resistant prostate cancer. nih.gov Similarly, the discovery of compound C11 as a potent TRK inhibitor with oral bioavailability highlights its potential as a lead compound for the development of new anticancer agents. nih.gov The optimization of another indole-based hit compound led to the identification of a potent and covalent TEAD inhibitor that showed significant in vivo antitumor activity in liver cancer models, marking it as a promising therapeutic candidate. nih.gov

Role in Anti-Cancer Research

The indole nucleus is a privileged scaffold in oncology, with derivatives like vinca (B1221190) alkaloids and indole-3-carbinol (B1674136) (I3C) demonstrating significant anticancer properties. mdpi.comresearchgate.net These compounds can influence a multitude of cellular processes, including cell cycle progression, apoptosis, and angiogenesis. researchgate.netnih.gov Indole derivatives have been shown to target key components of cell division, such as tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis. mdpi.com

Research into indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, reveals its capacity to suppress the proliferation of various cancer cell lines, including those of the breast, prostate, and colon. nih.gov I3C and its metabolites, such as 3,3′-diindolylmethane (DIM), are known to modulate estrogen metabolism, which is particularly relevant for hormone-dependent cancers. mdpi.com Studies have shown that I3C can induce apoptosis in tumorigenic cells while leaving non-tumorigenic cells unharmed, highlighting its potential for selective cancer therapy. nih.gov The anticancer effects are often mediated by the induction of G1 cell cycle arrest and the stimulation of apoptotic pathways. nih.gov

More complex synthetic indole derivatives are also under intense investigation. For instance, a library of indolyl sulfonamides was synthesized and evaluated for its ability to inhibit ATP production in pancreatic cancer cells, a strategy targeting cancer metabolism. nih.gov Several of these compounds showed potent cytotoxicity against a panel of pancreatic cancer cell lines, with some exhibiting IC₅₀ values below 1 µM, suggesting their potential as oxidative phosphorylation (OXPHOS) inhibitors. nih.gov This approach represents a promising strategy to combat chemotherapy resistance in aggressive cancers like pancreatic cancer. nih.gov

Table 1: Anti-Cancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Type/Cell Line | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Indole-3-carbinol (I3C) | Lung Cancer (H1299) | Displays anticancer activity while being safe for normal cells (CCD-18Co). | 449.5 µM | mdpi.com |

| Indolyl Sulfonamide Analog | Pancreatic Cancer | Identified as a potent inhibitor of ATP production (OXPHOS inhibitor). | <1 µM | nih.gov |

| Pyrazolinyl-indole Derivative | General (as EGFR inhibitor) | Designed as potential inhibitors of Epidermal Growth Factor Receptor (EGFR). | Not specified | mdpi.com |

| Indole-acrylamide Derivative | General (as tubulin-targeting agent) | Designed to inhibit tubulin polymerization, a key process in cell division. | Not specified | mdpi.com |

| tris(1H-indol-3-yl)methylium salt derivative | Breast Cancer (MCF-7) | Showed cytotoxicity against cancer cells. | 13 µg/mL | nih.gov |

Antimicrobial and Anti-inflammatory Potentials

The structural versatility of the indole carbamate scaffold has also been leveraged in the development of novel antimicrobial and anti-inflammatory agents.

Antimicrobial Activity: Researchers have designed and synthesized various indole derivatives that exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One strategy involves conjugating the indole-3-carboxamide core with polyamines, which has been shown to yield compounds with intrinsic antimicrobial properties. mdpi.com These conjugates are thought to act by disrupting bacterial membranes. mdpi.com Furthermore, certain indole-3-carboxamide derivatives have demonstrated the ability to potentiate the effects of conventional antibiotics like doxycycline (B596269) against Gram-negative bacteria such as P. aeruginosa, representing a promising approach to overcoming antibiotic resistance. mdpi.com Studies have reported Minimum Inhibitory Concentration (MIC) values for novel indole derivatives in the low microgram per milliliter range against various bacteria and fungi. nih.govnih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | S. aureus | 6.25 µg/mL | researchgate.net |

| Indole-triazole derivative (3d) | MRSA | 6.25 µg/mL | researchgate.net |

| Indole-triazole derivative (3d) | C. krusei | 3.125 µg/mL | researchgate.net |

| Indole-3-carboxamide-polyamine conjugate (13b) | S. aureus | 35.5 µM | mdpi.com |

| Indole-3-carboxamide-polyamine conjugate (13b) | P. aeruginosa | > 284 µM | mdpi.com |

| Indole-triazole derivative | E. coli | 3.125-50 µg/mL | nih.gov |

| Indole-triazole derivative | C. albicans | 3.125-50 µg/mL | nih.gov |

| tris(1H-indol-3-yl)methylium salt derivative (8e) | MRSA | 0.5 µg/mL | nih.gov |

Anti-inflammatory Potential: Indole derivatives have shown significant promise as anti-inflammatory agents. Research has focused on their ability to modulate key inflammatory pathways. For example, novel series of indole-2-carboxamide and indole-dithiocarbamate derivatives have been synthesized and found to potently inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines stimulated with lipopolysaccharides (LPS). nih.govresearchgate.net Some of these compounds exhibited inhibitory activity in the nanomolar range. researchgate.net In-vivo studies using a mouse model of acute lung injury (ALI) demonstrated that administration of an indole-dithiocarbamate derivative significantly reduced lung inflammation and tissue damage. researchgate.net Other studies on thiosemicarbazone derivatives of indole have shown they can inhibit lymphocyte proliferation and COX-2 activity, further highlighting the potential of the indole scaffold in treating inflammatory diseases. researchgate.net

Other Emerging Therapeutic Areas for Indole Carbamate Derivatives

The therapeutic potential of indole carbamates extends beyond oncology and infectious diseases into several other promising areas.

Neurodegenerative Diseases: The carbamate group is a key feature in several approved cholinesterase inhibitors used for treating Alzheimer's disease. nih.gov Physostigmine, a natural carbamate, reversibly inhibits the acetylcholinesterase (AChE) enzyme, increasing acetylcholine (B1216132) levels in the brain. mdpi.com This has inspired the design of synthetic indole derivatives with carbamate moieties aimed at treating neurodegenerative disorders by leveraging the indole core's ability to interact with various targets within the central nervous system. nih.govmdpi.com

Antiviral Applications: The indole scaffold is a key component in a number of antiviral agents. nih.gov Research has explored indole derivatives for activity against viruses such as Hepatitis C (HCV). nih.gov Certain indole compounds have been found to suppress HCV replication, potentially through the induction of pro-inflammatory cytokines that help clear the virus. nih.gov

Antimigraine and Antiemetic Effects: Indole derivatives that bear structural resemblance to neurotransmitters like serotonin (B10506) have been developed as effective therapeutics. Ergot compounds, based on an ergoline (B1233604) (indole-related) structure, are used as antimigraine agents due to their vasoconstrictive effects. mdpi.com Additionally, synthetic indole derivatives like ondansetron (B39145) and tropisetron (B1223216) are potent antagonists of the 5-HT₃ receptor and are widely used as antiemetic drugs to manage nausea and vomiting, particularly those induced by chemotherapy. mdpi.com

The wide range of biological activities associated with indole carbamates and their derivatives underscores their importance as a versatile scaffold in modern drug discovery. mdpi.comresearchgate.net Ongoing research continues to uncover new mechanisms of action and expand their therapeutic applications.

Q & A

Basic Research Questions